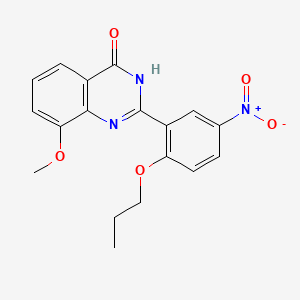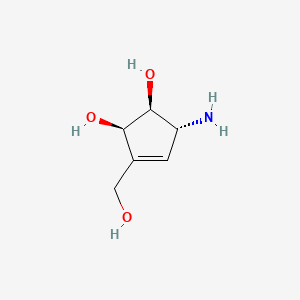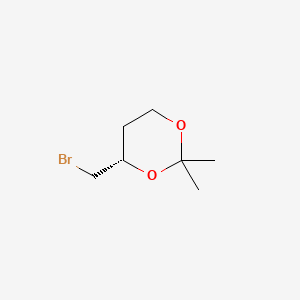
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane, also known as DMDM, is a chemical compound with a molecular formula of C7H13BrO2. It is a colorless to pale yellow liquid that is soluble in water and commonly used as a preservative in personal care products such as shampoos, lotions, and cosmetics. DMDM has been the subject of scientific research due to its potential applications in various fields, including medicine and biochemistry.
Wirkmechanismus
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane works by releasing formaldehyde, which is a potent antimicrobial agent. Formaldehyde works by cross-linking proteins and other cellular components, which disrupts the cellular processes of microorganisms and ultimately leads to their death. This compound is also effective against fungi and viruses, making it a versatile antimicrobial agent.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in personal care products. However, some studies have suggested that this compound may have negative effects on the skin, including irritation and allergic reactions. Additionally, formaldehyde, which is released by this compound, has been classified as a carcinogen by the International Agency for Research on Cancer (IARC), raising concerns about its potential long-term health effects.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is a versatile compound that has many potential applications in scientific research. Its antimicrobial properties make it useful for studying the effects of microorganisms on various biological processes. However, the release of formaldehyde by this compound can be a limitation in some experiments, as it can interfere with cellular processes and cause unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for research on (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane. One area of interest is in developing new methods for synthesizing the compound that are more efficient and cost-effective. Additionally, there is ongoing research into the potential health effects of formaldehyde and other preservatives used in personal care products, which could have implications for the use of this compound in these products. Finally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of infectious diseases and other medical conditions.
In conclusion, this compound is a versatile compound that has many potential applications in scientific research. Its antimicrobial properties make it useful for studying the effects of microorganisms on various biological processes, and its relatively low toxicity profile makes it safe for use in personal care products. However, the release of formaldehyde by this compound could have negative health effects, and ongoing research is needed to fully understand its potential risks and benefits.
Synthesemethoden
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane can be synthesized through a reaction between 2,2-dimethyl-1,3-dioxolane and bromomethane in the presence of a strong base such as sodium hydride. The reaction yields this compound as a major product and is a relatively simple and efficient method for producing the compound.
Wissenschaftliche Forschungsanwendungen
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane has been studied for its potential applications in various fields of scientific research. One notable application is in the field of medicine, where this compound has been shown to have antimicrobial properties. It is commonly used as a preservative in medical products such as wound dressings and surgical instruments to prevent the growth of bacteria and other microorganisms.
Eigenschaften
IUPAC Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOLCKVOBXLLD-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@H](O1)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
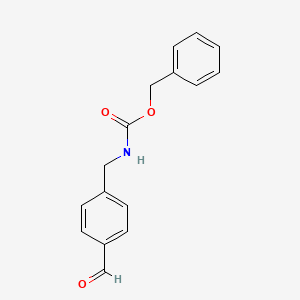

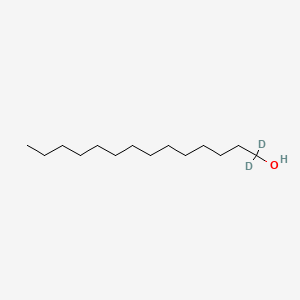



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)
![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
